Ethyl 4-oxo-4-(2-pyridyl)butyrate
Overview
Description
This compound belongs to the family of pyridines and has a wide range of physical and chemical properties that make it an ideal candidate for different scientific applications.
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments , suggesting that it may interact with viral proteins or cellular components involved in viral replication.
Mode of Action
Given its antiviral activity , it may interfere with the life cycle of viruses, possibly by inhibiting viral replication or assembly
Biochemical Pathways
Its antiviral activity suggests that it may impact pathways related to viral replication or host immune response . More detailed studies are required to identify the specific biochemical pathways involved.
Result of Action
. This suggests that it may inhibit viral replication or disrupt viral assembly, leading to a decrease in viral load.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can impact enzymatic reactions . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially affect its activity and stability.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4-(2-pyridyl)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo bioreduction by Saccharomyces cerevisiae, yielding ethyl ®-2-hydroxy-4-phenylbutanoate . This interaction highlights its potential in enzymatic reduction processes. Additionally, this compound is involved in the synthesis of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to interact with specific active sites on enzymes, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular function. For example, the bioreduction of this compound by Saccharomyces cerevisiae highlights its role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biological activity and its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell. For instance, its interaction with mitochondrial enzymes can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4-(2-pyridyl)butyrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(2-pyridyl)butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-(2-pyridyl)butyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(2-pyridyl)butyrate can be compared with other similar compounds, such as:
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pyridyl group.
Ethyl 4-oxo-4-(3-pyridyl)butyrate: A positional isomer with the pyridyl group at the 3-position.
Ethyl 4-oxo-4-(4-pyridyl)butyrate: Another positional isomer with the pyridyl group at the 4-position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-23-5 | |
Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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